1-methyl-3-phenyl-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)-1H-pyrazole-5-carboxamide
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Description
1-methyl-3-phenyl-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C25H24N6O and its molecular weight is 424.508. The purity is usually 95%.
BenchChem offers high-quality 1-methyl-3-phenyl-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)-1H-pyrazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-methyl-3-phenyl-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)-1H-pyrazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Inhibitors of Cytochrome P450 Isoforms
1-Methyl-3-phenyl-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)-1H-pyrazole-5-carboxamide is an example of a potent and selective chemical inhibitor that plays a crucial role in the study of Cytochrome P450 (CYP) isoforms. These isoforms are involved in the metabolism of a wide array of drugs, leading to potential drug-drug interactions when multiple drugs are administered to patients. Selective inhibitors help in understanding the specific involvement of CYP isoforms in drug metabolism, thus aiding in the prediction of drug-drug interactions and enhancing drug safety profiles. The review by Khojasteh et al. (2011) highlights the importance of such inhibitors in deciphering the contribution of various CYP isoforms to the total drug metabolism, underscoring their utility in pharmaceutical research and development Khojasteh et al., 2011.
Synthesis of Heterocyclic Compounds
Gomaa and Ali (2020) provide an overview of the chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-one (DCNP) and its derivatives, emphasizing their value as building blocks for synthesizing various classes of heterocyclic compounds. These compounds have significant implications in medicinal chemistry and drug discovery, illustrating the broader relevance of compounds like 1-methyl-3-phenyl-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)-1H-pyrazole-5-carboxamide in the creation of novel therapeutic agents Gomaa & Ali, 2020.
Antitubercular Activity
Research on 2-isonicotinoylhydrazinecarboxamide derivatives, including compounds with similar structural motifs to 1-methyl-3-phenyl-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)-1H-pyrazole-5-carboxamide, has shown promising in vitro anti-tubercular activity. Asif (2014) details how modifications to the isoniazid structure, when combined with pyridine derivatives, can yield compounds with significant activity against various strains of Mycobacterium tuberculosis, pointing towards the potential of such compounds in developing new anti-TB medications Asif, 2014.
Pharmacological Profile Improvement
The stereochemistry of phenylpiracetam and its derivatives, including compounds similar to 1-methyl-3-phenyl-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)-1H-pyrazole-5-carboxamide, has been linked to improved pharmacological profiles. Veinberg et al. (2015) review the synthesis and biological activity of enantiomerically pure derivatives, demonstrating their significant impact on memory processes and cognitive function improvement, further highlighting the therapeutic potential of such compounds in treating CNS disorders Veinberg et al., 2015.
properties
IUPAC Name |
2-methyl-5-phenyl-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]pyrazole-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N6O/c1-30-23(17-22(29-30)18-7-3-2-4-8-18)25(32)26-20-11-9-19(10-12-20)21-13-14-24(28-27-21)31-15-5-6-16-31/h2-4,7-14,17H,5-6,15-16H2,1H3,(H,26,32) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSXYOUATGXQJDP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C4=NN=C(C=C4)N5CCCC5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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